molecular formula C24H28N2O B6303382 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine CAS No. 1810761-17-1

2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine

Cat. No.: B6303382
CAS No.: 1810761-17-1
M. Wt: 360.5 g/mol
InChI Key: YZYLELJRDLSCJO-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl, methoxyphenyl, ethyl, and butyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization reactions. For instance, the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base can form an intermediate, which upon further reaction with phenylhydrazine and butylamine, yields the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to ensure scalability and environmental compliance. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro, bromo, or other substituted derivatives.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine
  • 2-Phenyl-4-(4-methoxyphenyl)-6-butylpyrimidine
  • 2-Phenyl-4-(4-methoxyphenyl)-5-butylpyrimidine

Uniqueness

2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical properties. The combination of phenyl, methoxyphenyl, ethyl, and butyl groups enhances its stability, solubility, and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-4-6-13-22-21(10-5-2)23(18-14-16-20(27-3)17-15-18)26-24(25-22)19-11-8-7-9-12-19/h7-9,11-12,14-17H,4-6,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLELJRDLSCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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